Dioctyl phosphate

Description

Properties

IUPAC Name |

dioctyl hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H35O4P/c1-3-5-7-9-11-13-15-19-21(17,18)20-16-14-12-10-8-6-4-2/h3-16H2,1-2H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTDKEJXHILZNPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOP(=O)(O)OCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H35O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1560-42-5 (hydrochloride salt), 19045-78-4 (potassium salt) | |

| Record name | Dioctyl phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003115397 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9058606, DTXSID901022614 | |

| Record name | Phosphoric acid, dioctyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9058606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phosphoric acid, di-C8-14-alkyl esters | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901022614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3115-39-7, 73050-04-1 | |

| Record name | Di-n-octyl phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3115-39-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dioctyl phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003115397 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphoric acid, di-C8-14-alkyl esters | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073050041 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dioctyl phosphate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70167 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphoric acid, dioctyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosphoric acid, dioctyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9058606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phosphoric acid, di-C8-14-alkyl esters | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901022614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dioctyl hydrogen phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.532 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Dioctyl Phosphate: Chemical Structure, Properties, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of dioctyl phosphate (B84403), a significant organophosphate compound. The following sections detail its chemical structure, physicochemical properties, and established experimental protocols for its synthesis and analysis. This document is intended to serve as a valuable resource for professionals in research and development.

Chemical Structure and Identification

Dioctyl phosphate, also known by its IUPAC name dioctyl hydrogen phosphate, is an organophosphorus compound with the chemical formula C16H35O4P.[1] It is characterized by a central phosphate group esterified with two octyl chains.[1] This amphiphilic nature, with a polar phosphate head and nonpolar alkyl tails, underpins its utility in various applications.

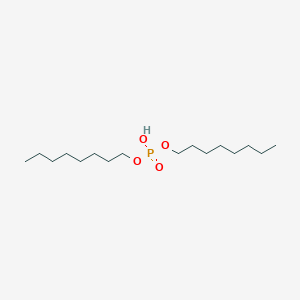

Below is a two-dimensional representation of the chemical structure of dioctyl phosphate.

Caption: Chemical structure of dioctyl phosphate.

Physicochemical Properties

A summary of the key physicochemical properties of dioctyl phosphate is presented in the table below. These properties are crucial for understanding its behavior in various experimental and industrial settings.

| Property | Value | Reference(s) |

| Molecular Formula | C16H35O4P | [1] |

| Molecular Weight | 322.42 g/mol | [1] |

| CAS Number | 3115-39-7 | [1] |

| Appearance | Colorless to amber liquid, low-melting solid | [1][2] |

| Melting Point | 29-30 °C | [2] |

| Boiling Point | 402.0 ± 28.0 °C (Predicted) | [2] |

| Density | 0.96 - 0.985 g/cm³ | [1][3] |

| Flash Point | 196.9 °C | [1][3] |

| Water Solubility | 0.21 g/100 mL at 20 °C | [1] |

| Solubility in Organic Solvents | Soluble in ethanol, chloroform, and methanol (B129727) (slightly) | [2][4] |

| LogP | 5.8 | [1] |

| pKa (Predicted) | 1.51 ± 0.50 | [5] |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of dioctyl phosphate are provided in this section.

Dioctyl phosphate is commonly synthesized via the esterification of phosphoric acid with octanol.[4] A robust method adapted from a general procedure for the preparation of long-chain dialkyl phosphates is detailed below.

Reaction Scheme:

P(O)Cl₃ + 2 CH₃(CH₂)₇OH + Et₃N → (CH₃(CH₂)₇O)₂P(O)Cl + Et₃N·HCl (CH₃(CH₂)₇O)₂P(O)Cl + H₂O → (CH₃(CH₂)₇O)₂P(O)OH + HCl

Caption: Workflow for the synthesis of dioctyl phosphate.

Materials:

-

1-Octanol

-

Phosphorus oxychloride (POCl₃)

-

Triethylamine (Et₃N)

-

Toluene (anhydrous)

-

Deionized water

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware for organic synthesis (round-bottom flask, dropping funnel, condenser, etc.)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a stirred solution of 1-octanol (2.0 equivalents) and triethylamine (2.0 equivalents) in anhydrous toluene in a round-bottom flask under an inert atmosphere, slowly add phosphorus oxychloride (1.0 equivalent) at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Filter the reaction mixture to remove the triethylamine hydrochloride precipitate.

-

The filtrate is then treated with water or steam to induce hydrolysis of the intermediate dioctyl chlorophosphate.

-

The organic layer is separated, washed with deionized water and brine, and then dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure to yield the crude dioctyl phosphate.

-

If necessary, the product can be further purified by vacuum distillation or column chromatography on silica (B1680970) gel.

Standard analytical techniques for the characterization and purity assessment of dioctyl phosphate include Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of dioctyl phosphate.[4]

Caption: Experimental workflow for NMR analysis.

Procedure:

-

Sample Preparation: Dissolve approximately 10-20 mg of dioctyl phosphate in a suitable deuterated solvent (e.g., chloroform-d, methanol-d₄) in a standard 5 mm NMR tube.

-

¹H NMR Analysis: Acquire the proton NMR spectrum. The spectrum is expected to show characteristic signals for the octyl chain protons, including a triplet for the terminal methyl group and multiplets for the methylene (B1212753) groups. The methylene group adjacent to the phosphate oxygen will be shifted downfield.

-

³¹P NMR Analysis: Acquire the phosphorus-31 NMR spectrum. A single resonance is expected in the region characteristic of dialkyl phosphates.

-

¹³C NMR Analysis: Acquire the carbon-13 NMR spectrum to confirm the carbon skeleton of the octyl chains.

3.2.2. High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for assessing the purity of dioctyl phosphate and for its quantification in various matrices. A general reverse-phase HPLC method is described below.[6]

Procedure:

-

Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile (B52724) and water, with a small amount of an acid modifier such as phosphoric acid or formic acid (for MS compatibility). A typical starting gradient could be from 50:50 acetonitrile:water to 95:5 acetonitrile:water.

-

Column: A C18 reverse-phase column is suitable for this analysis.

-

Sample Preparation: Dissolve a known concentration of dioctyl phosphate in the mobile phase or a compatible solvent.

-

Injection and Detection: Inject the sample onto the HPLC system. Detection can be achieved using a UV detector (at low wavelengths), an Evaporative Light Scattering Detector (ELSD), or a Mass Spectrometer (MS).

-

Analysis: The purity of the sample can be determined by the relative area of the main peak. Quantification can be achieved by creating a calibration curve with standards of known concentrations.

Applications and Biological Relevance

Dioctyl phosphate has a range of industrial applications, including its use as a plasticizer, surfactant, and corrosion inhibitor.[1] In a research context, it is employed as a solvent and extraction agent, particularly for metal ions.[1]

From a biological perspective, there is limited information on the direct involvement of dioctyl phosphate in specific signaling pathways. However, it has been used as a model compound in toxicological studies to investigate the effects of organophosphate esters.[1] Some studies suggest that dioctyl phosphate may have endocrine-disrupting effects, potentially impacting reproductive health in animal models.[1] Further research is required to elucidate the precise mechanisms of its biological activity. In the realm of drug development, while not a primary focus, its properties as a phosphate ester could be explored in the context of lipid-based drug delivery systems.

Safety Information

Dioctyl phosphate is considered to be of moderate to low toxicity but can cause skin and eye irritation.[4] It is classified as a corrosive substance.[1] Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a comprehensive safety data sheet (SDS) or professional laboratory safety guidance.

References

Synthesis of Dioctyl Hydrogen Phosphate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dioctyl hydrogen phosphate (B84403) (DOHP), a dialkyl phosphate ester, is a versatile organophosphorus compound with significant applications across various scientific and industrial domains. Its utility as a plasticizer, surfactant, corrosion inhibitor, and intermediate in chemical synthesis underscores its importance.[1] In the pharmaceutical and drug development sectors, DOHP and its derivatives are of particular interest for their role in the formulation of drug delivery systems, such as liposomes and other nanoparticles. The purity and specific isomeric form of DOHP are critical to its function and safety in these applications, necessitating well-defined and reproducible synthetic methodologies.

This technical guide provides a comprehensive overview of the primary synthesis pathways for dioctyl hydrogen phosphate, with a focus on providing detailed experimental protocols, quantitative data for comparison, and visual representations of the reaction workflows. The information presented is intended to be a valuable resource for researchers and professionals engaged in the synthesis and application of this important compound.

Core Synthesis Pathways

There are three primary methods for the synthesis of dioctyl hydrogen phosphate, each with its own set of advantages and challenges. These pathways primarily utilize phosphorus oxychloride, phosphorus pentoxide, or phosphoric acid as the phosphorus source.

Synthesis from Phosphorus Oxychloride and Octanol (B41247)

This is one of the most common and efficient methods for preparing dioctyl hydrogen phosphate. The reaction involves the phosphorylation of octanol with phosphorus oxychloride (POCl₃), followed by hydrolysis of the resulting dichlorophosphate (B8581778) intermediate. A key advantage of this method is the high yield and purity of the final product, especially when conducted under optimized conditions that minimize the formation of byproducts like trioctyl phosphate.[2]

A refined two-step process involves the reaction of phosphorus oxychloride with a primary alcohol and triethylamine (B128534) in a suitable solvent like toluene. The intermediate is then hydrolyzed using steam to yield the desired dialkyl phosphate. This method is particularly effective for producing long-chain dialkyl phosphates and avoids the need for distillation, which can lead to decomposition of the product.[2]

Synthesis from Phosphorus Pentoxide and Octanol

This pathway involves the direct reaction of phosphorus pentoxide (P₂O₅) with octanol. The reaction conditions, particularly the molar ratio of the reactants, temperature, and reaction time, are crucial in determining the product distribution, i.e., the ratio of mono- to di-octyl phosphate.[3] Optimal conditions for the formation of the diester have been reported to be a molar ratio of octanol to phosphorus pentoxide of (2.5-3.5):1.0, a reaction temperature of 60-70 °C, and a reaction time of 3-4 hours.[3][4] This method can be advantageous due to the direct use of P₂O₅, a readily available and powerful dehydrating agent.

Synthesis from Phosphoric Acid and Octanol

The direct esterification of phosphoric acid with octanol represents a more traditional approach to synthesizing dioctyl hydrogen phosphate.[1] This reaction is typically carried out under acidic catalysis and requires heating to drive the equilibrium towards the formation of the ester. While seemingly straightforward, this method can present challenges in achieving high purity, as the separation of the desired dioctyl phosphate from the mono-octyl phosphate byproduct and unreacted starting materials can be difficult.[4]

Quantitative Data Summary

The following tables summarize the key quantitative data for the different synthesis pathways of dioctyl hydrogen phosphate, allowing for a direct comparison of their efficiencies and reaction conditions.

Table 1: Synthesis of Dioctyl Hydrogen Phosphate from Phosphorus Oxychloride

| Parameter | Value | Reference |

| Reactants | Phosphorus oxychloride, 1-Octanol (B28484), Triethylamine | [2] |

| Solvent | Toluene | [2] |

| Molar Ratio (POCl₃:Octanol:Et₃N) | 1 : 1.8 : 1.8 | [2] |

| Reaction Temperature | 0 °C to reflux | [2] |

| Reaction Time | Not specified | [2] |

| Yield | 93% | [2] |

| Purity | Essentially free from trialkyl phosphate | [2] |

Table 2: Synthesis of Dioctyl Hydrogen Phosphate from Phosphorus Pentoxide

| Parameter | Value | Reference |

| Reactants | Phosphorus pentoxide, 1-Octanol | [3][5] |

| Solvent | Toluene (optional) | [5] |

| Molar Ratio (P₂O₅:Octanol) | 1 : 2.5-3.5 | [3] |

| Reaction Temperature | 60-70 °C | [3] |

| Reaction Time | 3-4 hours | [3] |

| Yield | Not explicitly stated for isolated dioctyl phosphate | |

| Purity | Mixture of mono- and di-esters, ratio is condition-dependent | [4] |

Table 3: Synthesis of Dioctyl Hydrogen Phosphate from Phosphoric Acid

| Parameter | Value | Reference |

| Reactants | Phosphoric acid, 1-Octanol | [1][4] |

| Catalyst | Acid catalyst | [4] |

| Reaction Temperature | Reflux | [4] |

| Reaction Time | Several hours | [4] |

| Yield | Not explicitly stated | |

| Purity | Can be difficult to purify from mono-octyl phosphate | [4] |

Experimental Protocols

The following are detailed experimental protocols for the key synthesis methods described above.

Protocol 1: Synthesis of Dioctyl Hydrogen Phosphate from Phosphorus Oxychloride

This protocol is adapted from the procedure reported by Aitken, R. A., et al. in Synthesis, 2012.[2]

Materials:

-

Phosphorus oxychloride (POCl₃)

-

1-Octanol

-

Triethylamine (Et₃N)

-

Toluene

-

Deionized water

Procedure:

-

To a stirred solution of 1-octanol (1.8 equivalents) and triethylamine (1.8 equivalents) in toluene, cooled to 0 °C in an ice bath, add phosphorus oxychloride (1.0 equivalent) dropwise.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. The progress of the reaction can be monitored by ³¹P NMR spectroscopy.

-

Upon completion of the reaction, cool the mixture and filter to remove the triethylamine hydrochloride salt.

-

Concentrate the filtrate under reduced pressure to remove the toluene.

-

Treat the residue with steam to hydrolyze the intermediate chlorophosphate. This can be achieved by passing a steady stream of steam through the reaction mixture.

-

After hydrolysis is complete, the product, dioctyl hydrogen phosphate, is obtained as a colorless liquid. Further purification is typically not required as this method yields a product of high purity.

Protocol 2: Synthesis of Dioctyl Hydrogen Phosphate from Phosphorus Pentoxide

This protocol is based on the general conditions described in the literature.[3][5]

Materials:

-

Phosphorus pentoxide (P₂O₅)

-

1-Octanol

-

Toluene (optional)

-

Deionized water

Procedure:

-

In a reaction vessel equipped with a stirrer and a thermometer, add 1-octanol.

-

Gradually add phosphorus pentoxide to the 1-octanol with stirring. The molar ratio of P₂O₅ to 1-octanol should be approximately 1:3 to favor the formation of the diester. The addition is exothermic and the temperature should be controlled.

-

Heat the reaction mixture to 60-70 °C and maintain this temperature for 3-4 hours with continuous stirring.

-

After the reaction is complete, cool the mixture.

-

Slowly add a small amount of water to hydrolyze any remaining polyphosphoric acids.

-

The product is a mixture of mono- and dioctyl hydrogen phosphate. Separation and purification can be achieved by extraction and chromatographic techniques.

Protocol 3: Synthesis of Dioctyl Hydrogen Phosphate from Phosphoric Acid

This protocol outlines a general procedure for the direct esterification of phosphoric acid.

Materials:

-

Phosphoric acid (H₃PO₄)

-

1-Octanol

-

Acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid)

-

Toluene (for azeotropic removal of water)

Procedure:

-

Combine phosphoric acid, 1-octanol, and a catalytic amount of a strong acid in a round-bottom flask equipped with a Dean-Stark apparatus and a condenser.

-

Heat the mixture to reflux. Water formed during the esterification will be removed azeotropically with toluene.

-

Continue the reaction for several hours until no more water is collected.

-

Cool the reaction mixture and neutralize the acid catalyst with a suitable base.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate).

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purification to separate dioctyl hydrogen phosphate from mono-octyl hydrogen phosphate and unreacted starting materials may require column chromatography.

Visualizing the Synthesis Pathways

The following diagrams, generated using the DOT language, illustrate the workflows for the described synthesis pathways.

Caption: Synthesis of Dioctyl Hydrogen Phosphate from Phosphorus Oxychloride.

Caption: Synthesis of Dioctyl Hydrogen Phosphate from Phosphorus Pentoxide.

Caption: Synthesis of Dioctyl Hydrogen Phosphate from Phosphoric Acid.

Spectroscopic Characterization

The structural elucidation and purity assessment of dioctyl hydrogen phosphate are typically performed using a combination of spectroscopic techniques.

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum of dioctyl hydrogen phosphate is characterized by signals corresponding to the protons of the octyl chains. The spectrum would show a triplet for the terminal methyl protons (CH₃) around δ 0.88 ppm, a broad multiplet for the methylene (B1212753) protons (CH₂) of the chain between δ 1.22-1.48 ppm, a quintet for the methylene protons adjacent to the ester oxygen (OCH₂CH ₂) around δ 1.67 ppm, and a quartet for the methylene protons attached to the ester oxygen (OCH ₂CH₂) around δ 4.02 ppm. A broad singlet corresponding to the acidic proton of the phosphate group is also observed, typically at a higher chemical shift (e.g., δ 10.53 ppm).[2]

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum provides information about the carbon skeleton. For dioctyl hydrogen phosphate, the terminal methyl carbon appears around δ 13.9 ppm. The methylene carbons of the octyl chain appear in the range of δ 22.5-31.7 ppm. The carbon atom of the methylene group attached to the ester oxygen (OCH₂) shows a characteristic downfield shift and appears as a doublet due to coupling with phosphorus, around δ 67.4 ppm (d, J = 6 Hz).[2]

³¹P NMR (Phosphorus-31 Nuclear Magnetic Resonance): ³¹P NMR is a particularly powerful tool for the analysis of organophosphorus compounds.[4] Dioctyl hydrogen phosphate exhibits a single sharp resonance in the proton-decoupled ³¹P NMR spectrum, typically around δ +0.4 ppm.[2] The chemical shift is characteristic of a dialkyl phosphate ester and can be used to monitor the progress of the synthesis and to assess the purity of the final product.

IR (Infrared) Spectroscopy: The IR spectrum of dioctyl hydrogen phosphate shows characteristic absorption bands for the different functional groups present in the molecule. Key absorptions include a broad band in the region of 3400-2500 cm⁻¹ corresponding to the O-H stretching of the P-OH group, C-H stretching vibrations of the alkyl chains around 2950-2850 cm⁻¹, a strong P=O stretching vibration around 1250-1200 cm⁻¹, and P-O-C stretching vibrations in the region of 1050-950 cm⁻¹.

MS (Mass Spectrometry): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For dioctyl hydrogen phosphate (C₁₆H₃₅O₄P), the expected molecular weight is 322.42 g/mol . High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. For example, the [M-H]⁻ ion has been observed at m/z 321.2188 (calculated for C₁₆H₃₄O₄P: 321.2195).[2]

References

solubility profile of dioctyl phosphate in various solvents

An In-depth Technical Guide to the Solubility Profile of Dioctyl Phosphate (B84403)

This technical guide provides a comprehensive overview of the solubility of dioctyl phosphate in various solvents. Designed for researchers, scientists, and professionals in drug development, this document compiles available solubility data, outlines a detailed experimental protocol for solubility determination, and presents a workflow for this process.

Introduction to Dioctyl Phosphate

Dioctyl phosphate is an organophosphate compound recognized for its utility as a plasticizer, surfactant, and solvent in various industrial applications. Its chemical structure, featuring two octyl chains attached to a phosphate group, imparts a dual nature of a nonpolar hydrocarbon region and a polar phosphate head. This amphiphilicity governs its solubility characteristics across a spectrum of solvents. A thorough understanding of its solubility is critical for formulation development, purification processes, and toxicological assessments.

Solubility Profile of Dioctyl Phosphate

The solubility of dioctyl phosphate is characterized by its high affinity for organic solvents and limited solubility in aqueous solutions. This profile is a direct consequence of its molecular structure. The long alkyl chains are hydrophobic, leading to favorable interactions with nonpolar solvents, while the phosphate group provides a site for interaction with more polar molecules.

Quantitative Solubility Data

Quantitative solubility data for dioctyl phosphate in a wide array of organic solvents is not extensively available in public literature. However, its solubility in water has been documented.

| Solvent | Temperature (°C) | Solubility (g/100mL) | Reference |

| Water | 20 | 0.21 | [1][2] |

Qualitative Solubility Data

Qualitative assessments of dioctyl phosphate's solubility have been reported in various sources, indicating its miscibility with several common organic solvents.

| Solvent | Solubility Description | Reference |

| Ethanol | Soluble | [3] |

| Alcohols | Soluble | [1] |

| Benzene | Soluble | [1] |

| Acetone | Soluble | [1] |

| Other Organic Solvents | Soluble | [1][2] |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of dioctyl phosphate in a solvent of interest. This protocol is based on the isothermal saturation method, a widely accepted technique for measuring equilibrium solubility.

Materials and Equipment

-

Dioctyl phosphate (high purity)

-

Solvent of interest (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Constant temperature bath or incubator

-

Vials with screw caps

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, GC-MS, or a titration setup)

Procedure

-

Preparation of Saturated Solution:

-

Add a pre-weighed excess amount of dioctyl phosphate to a known volume or mass of the selected solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Place the vial in a constant temperature bath and agitate (e.g., using a shaker or magnetic stirrer) for a sufficient period (e.g., 24-48 hours) to reach equilibrium.

-

-

Sample Collection and Filtration:

-

Once equilibrium is achieved, cease agitation and allow the solution to stand undisturbed at the constant temperature for several hours to permit the settling of excess solid.

-

Carefully withdraw a known volume of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a pre-weighed vial to remove any undissolved microparticles.

-

-

Quantification of Dissolved Dioctyl Phosphate:

-

Gravimetric Analysis (for non-volatile solvents):

-

Accurately weigh the vial containing the filtered saturated solution.

-

Evaporate the solvent under controlled conditions (e.g., in a vacuum oven) until a constant weight of the dried dioctyl phosphate residue is achieved.

-

Calculate the mass of the dissolved dioctyl phosphate and the mass of the solvent to determine the solubility.

-

-

Instrumental Analysis (for volatile solvents):

-

Accurately weigh the filtered aliquot.

-

Dilute the aliquot with a known volume of the pure solvent to a concentration within the linear range of the analytical instrument.

-

Analyze the diluted sample using a pre-calibrated analytical method. Suitable methods for quantifying organophosphates include High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), or potentiometric titration.

-

-

Data Analysis and Reporting

-

Calculate the solubility as grams of dioctyl phosphate per 100 mL of the solvent (g/100mL) or in other appropriate units (e.g., mol/L).

-

The experiment should be performed in triplicate to ensure the reproducibility of the results.

-

Report the average solubility and the standard deviation.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of dioctyl phosphate solubility.

References

An In-depth Technical Guide to the Determination of Dioctyl Phosphate's Molecular Weight and Formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies used to determine the molecular weight and chemical formula of dioctyl phosphate (B84403). This document outlines the key isomers, presents quantitative data in a structured format, and offers detailed experimental protocols for crucial analytical techniques.

Introduction to Dioctyl Phosphate

Dioctyl phosphate is an organophosphorus compound with various industrial applications, including as a plasticizer, surfactant, and corrosion inhibitor.[1] Accurate determination of its molecular weight and formula is fundamental for its characterization, quality control, and in understanding its chemical behavior in various applications. Dioctyl phosphate primarily exists as two common isomers: di-n-octyl phosphate and di(2-ethylhexyl) phosphate. While sharing the same molecular formula, their structural differences can influence their physical and chemical properties.

Molecular Weight and Formula

The molecular formula and weight of dioctyl phosphate and its primary isomers have been well-established. This information is crucial for mass spectrometry analysis and for confirming the elemental composition of a sample.

| Compound Name | Isomer | Molecular Formula | Average Molecular Weight ( g/mol ) | Monoisotopic Mass (Da) |

| Dioctyl Phosphate | Mixture of Isomers | C16H35O4P | 322.42 | 322.2273 |

| Di-n-octyl phosphate | Linear | C16H35O4P | 322.42 | 322.2273 |

| Di(2-ethylhexyl) phosphate | Branched | C16H35O4P | 322.42 | 322.2273 |

Experimental Protocols for Molecular Weight and Formula Determination

The determination of the molecular weight and elemental formula of dioctyl phosphate relies on a combination of mass spectrometry and elemental analysis. The following sections provide detailed protocols for these techniques.

Mass Spectrometry for Molecular Weight Determination

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For dioctyl phosphate, both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.

3.1.1. Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is suitable for the analysis of volatile and thermally stable compounds like dioctyl phosphate.

-

Sample Preparation:

-

Dissolve a known concentration of the dioctyl phosphate sample in a suitable organic solvent, such as ethyl acetate (B1210297) or toluene.

-

If the sample matrix is complex, perform a solid-phase extraction (SPE) cleanup to remove interfering substances.

-

Filter the final extract through a 0.45 µm syringe filter into a GC vial.

-

An internal standard may be added for quantitative analysis.

-

-

Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 7890 series or equivalent.

-

Injector: Split/splitless injector.

-

Injection Volume: 1 µL.

-

Injector Temperature: 250 - 280 °C.

-

Injection Mode: Splitless.

-

-

Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

-

GC Column: HP-5ms, 30 m x 0.25 mm x 0.25 µm or equivalent.

-

Oven Temperature Program:

-

Initial temperature: 70 °C.

-

Ramp: 25 °C/min to 280 °C, hold for 6 minutes.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Detection Mode: Scan or Selected Ion Monitoring (SIM).

-

Mass Range: 50-400 amu.

-

-

3.1.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS is particularly useful for analyzing samples that are not amenable to GC or for achieving higher sensitivity and selectivity.

-

Sample Preparation:

-

Dilute the dioctyl phosphate sample in a solvent compatible with the mobile phase, such as methanol (B129727) or acetonitrile.

-

For biological samples, a liquid-liquid extraction or solid-phase extraction is necessary to isolate the analyte.

-

Filter the sample through a 0.22 µm syringe filter.

-

-

Instrumentation and Conditions:

-

Liquid Chromatograph: Agilent 1200 series or equivalent.

-

Column: C18 reverse-phase column (e.g., 100 x 4.6 mm, 2.6 µm).

-

Mobile Phase: A gradient of water with 10 mM ammonium (B1175870) acetate and methanol.

-

Flow Rate: 0.5 mL/min.

-

Column Temperature: 40 °C.

-

Mass Spectrometer: Triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray Ionization (ESI), positive or negative ion mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.

-

Elemental Analysis for Formula Determination

Elemental analysis provides the percentage composition of elements (Carbon, Hydrogen, Oxygen, and Phosphorus) in a compound, which is used to confirm the empirical and molecular formula.

-

Principle: The sample is combusted in a pure oxygen environment. The resulting gases (CO2, H2O, and phosphorus oxides) are separated and quantified by a thermal conductivity detector or other specific detectors. The oxygen content is typically determined by pyrolysis.

-

Instrumentation:

-

A CHN/O/P elemental analyzer.

-

-

Procedure:

-

Accurately weigh approximately 2-5 mg of the dioctyl phosphate sample into a tin capsule.

-

For organophosphorus compounds, the addition of an oxidizer like vanadium pentoxide or tungsten oxide can aid in complete combustion and prevent the formation of refractory phosphorus compounds.

-

Place the capsule into the autosampler of the elemental analyzer.

-

The instrument will automatically introduce the sample into the combustion chamber.

-

The resulting gases are passed through a reduction tube and then separated by a chromatographic column before being detected.

-

The software calculates the percentage of each element based on the detector's response and the sample weight.

-

Compare the experimental percentages with the theoretical percentages calculated from the proposed molecular formula (C16H35O4P) to confirm its elemental composition.

-

Workflow for Molecular Weight and Formula Determination

The following diagram illustrates the logical workflow for the comprehensive determination of the molecular weight and formula of dioctyl phosphate.

Caption: Workflow for Dioctyl Phosphate Analysis.

Conclusion

The determination of the molecular weight and formula of dioctyl phosphate is a critical step in its chemical analysis. By employing a combination of mass spectrometry and elemental analysis, researchers can accurately confirm the identity and purity of this compound. The detailed protocols provided in this guide serve as a valuable resource for scientists and professionals in ensuring the quality and consistency of dioctyl phosphate in their research and development activities.

References

An In-Depth Technical Guide on the Mechanism of Action of Dioctyl Phosphate as a Catalyst

For Researchers, Scientists, and Drug Development Professionals

Introduction and Core Principles

Dioctyl phosphate (B84403), an organophosphate compound, serves as a versatile Brønsted acid catalyst in a variety of organic transformations. Its catalytic activity stems from the acidic proton on the phosphate group, which can protonate substrates, thereby activating them for subsequent reactions. The two long octyl chains render the molecule soluble in many organic solvents, making it a useful homogeneous catalyst in non-aqueous reaction media. This guide will delve into the core mechanism of action of dioctyl phosphate as a catalyst, with a particular focus on its application in the synthesis of bis(indolyl)methanes, a class of compounds with significant biological and pharmacological activities.

Mechanism of Action: Brønsted Acid Catalysis

Dioctyl phosphate functions as a classic Brønsted acid catalyst by donating a proton to an electrophilic center of a substrate molecule. This protonation increases the electrophilicity of the substrate, making it more susceptible to nucleophilic attack. The catalytic cycle is completed by the deprotonation of the intermediate to release the product and regenerate the dioctyl phosphate catalyst.

A prime example of this catalytic action is the synthesis of bis(indolyl)methanes from the reaction of indoles with aldehydes.[1][2][3] In this reaction, the dioctyl phosphate catalyst protonates the carbonyl oxygen of the aldehyde. This activation enhances the electrophilic character of the carbonyl carbon, facilitating the nucleophilic attack by the C3 position of an indole (B1671886) molecule. The resulting intermediate then undergoes dehydration, promoted by the conjugate base of the catalyst, to form a reactive electrophilic species. This species is then attacked by a second indole molecule to yield the final bis(indolyl)methane product, regenerating the dioctyl phosphate catalyst in the process.

Quantitative Data Summary

While specific kinetic data for dioctyl phosphate as a catalyst is not extensively reported in the literature, the following table provides representative data for the synthesis of various bis(indolyl)methane derivatives using a generic Brønsted acid catalyst, illustrating the typical reaction conditions and outcomes. This data is intended to be illustrative of the performance expected when using dioctyl phosphate under optimized conditions.

| Entry | Aldehyde (R') | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Phenyl | 5 | Dichloromethane (B109758) | 25 | 2 | 92 |

| 2 | 4-Chlorophenyl | 5 | Dichloromethane | 25 | 2.5 | 95 |

| 3 | 4-Nitrophenyl | 10 | Acetonitrile | 40 | 4 | 88 |

| 4 | 4-Methoxyphenyl | 5 | Dichloromethane | 25 | 1.5 | 94 |

| 5 | 2-Naphthyl | 5 | Dichloromethane | 25 | 3 | 90 |

| 6 | Butyl | 10 | Tetrahydrofuran | 50 | 6 | 75 |

Experimental Protocols

General Procedure for the Synthesis of Dioctyl Phosphate

Dioctyl phosphate can be synthesized through the esterification of phosphoric acid with octanol (B41247).[1] A common method involves the reaction of phosphorus oxychloride with octanol in the presence of a base like triethylamine (B128534), followed by hydrolysis.

Materials:

-

Phosphorus oxychloride (1.0 equiv)

-

n-Octanol (2.0 equiv)

-

Triethylamine (2.0 equiv)

-

Toluene (B28343) (as solvent)

-

Water

Procedure:

-

A solution of n-octanol and triethylamine in toluene is cooled in an ice bath.

-

Phosphorus oxychloride is added dropwise to the cooled solution with stirring, maintaining the temperature below 10°C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.

-

The resulting mixture is filtered to remove triethylamine hydrochloride.

-

The filtrate is then treated with water or steam to hydrolyze the intermediate, yielding dioctyl hydrogen phosphate.

-

The organic layer is separated, washed with water, dried over anhydrous sodium sulfate (B86663), and the solvent is removed under reduced pressure to afford the crude product.

-

Purification can be achieved by vacuum distillation or column chromatography.

Characterization: The final product should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and ³¹P NMR spectroscopy, as well as FT-IR to confirm the structure and purity.[1]

Catalytic Synthesis of 3,3'-((Phenyl)methylene)bis(1H-indole)

The following is a representative protocol for the synthesis of a bis(indolyl)methane using dioctyl phosphate as the catalyst.

Materials:

-

Indole (2.0 mmol)

-

Benzaldehyde (B42025) (1.0 mmol)

-

Dioctyl phosphate (0.05 mmol, 5 mol%)

-

Dichloromethane (10 mL)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

-

Hexane (B92381) and Ethyl acetate (B1210297) for elution

Procedure:

-

To a solution of indole (2.0 mmol) and benzaldehyde (1.0 mmol) in dichloromethane (10 mL) in a round-bottom flask, add dioctyl phosphate (0.05 mmol).

-

Stir the reaction mixture at room temperature.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, quench the reaction by adding saturated sodium bicarbonate solution.

-

Separate the organic layer, and wash it with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure bis(indolyl)methane.

Characterization: The purified product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Conclusion

Dioctyl phosphate serves as an effective and versatile Brønsted acid catalyst for various organic transformations, most notably the synthesis of bis(indolyl)methanes. Its mechanism of action follows the classical principles of Brønsted acid catalysis, involving the protonation of a substrate to enhance its electrophilicity. The lipophilic nature of the dioctyl chains ensures its solubility in common organic solvents, facilitating homogeneous catalysis. While detailed kinetic studies are not widely available, the provided protocols and representative data offer a solid foundation for researchers and drug development professionals to utilize dioctyl phosphate in their synthetic endeavors. Further investigation into the kinetics and substrate scope of dioctyl phosphate-catalyzed reactions would be a valuable contribution to the field of organic synthesis.

References

toxicological data and safety profile of dioctyl phosphate

An In-Depth Technical Guide on the Toxicological Data and Safety Profile of Dioctyl Phosphate (B84403)

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following document provides a comprehensive overview of the available toxicological data for dioctyl phosphate. It is intended for informational purposes for a scientific audience. Much of the available data pertains to the branched-chain isomer, bis(2-ethylhexyl) phosphate (DEHPA), which is often referred to generically as dioctyl phosphate. Data on the straight-chain isomer, di-n-octyl phosphate, is limited. Furthermore, detailed experimental protocols for some cited studies are not publicly available; in such cases, methodologies are described based on relevant OECD guidelines. Information on specific signaling pathways is sparse, and proposed mechanisms are largely based on data from structurally related organophosphate esters.

Executive Summary

Dioctyl phosphate, primarily studied as bis(2-ethylhexyl) phosphate (DEHPA), is an organophosphate ester with applications as a plasticizer, flame retardant, and in metal extraction. This guide summarizes its toxicological profile, drawing from a range of studies and safety data sheets.

Quantitatively, DEHPA exhibits low acute oral and dermal toxicity. It is classified as corrosive to the skin and eyes. A 28-day repeated-dose oral toxicity study in rats established a No-Observed-Adverse-Effect Level (NOAEL). While genotoxicity and carcinogenicity data for DEHPA itself are limited, some related organophosphate esters have been investigated.

The precise molecular mechanisms of dioctyl phosphate toxicity are not well-elucidated. However, based on related compounds, potential mechanisms may involve the induction of oxidative stress and disruption of calcium homeostasis. This guide presents hypothesized signaling pathways based on this read-across data.

Chemical Identity

| Isomer | bis(2-ethylhexyl) phosphate (DEHPA) | di-n-octyl phosphate |

| CAS Number | 298-07-7 | 3115-39-7 |

| Molecular Formula | C₁₆H₃₅O₄P | C₁₆H₃₅O₄P |

| Molecular Weight | 322.42 g/mol | 322.42 g/mol |

| Synonyms | Di(2-ethylhexyl) phosphoric acid, HDEHP | Dioctyl hydrogen phosphate |

Toxicological Data

The toxicological data for dioctyl phosphate are primarily available for the bis(2-ethylhexyl) phosphate (DEHPA) isomer.

Acute Toxicity

DEHPA demonstrates low acute toxicity via oral and dermal routes of exposure.

| Endpoint | Species | Route | Value | Reference |

| LD₅₀ | Rat (male/female) | Oral | > 500 - < 5,000 mg/kg bw | [1] |

| LD₅₀ | Rabbit (male/female) | Dermal | > 2,000 mg/kg bw | [2] |

| LC₀ | Rat | Inhalation | > 1,300 mg/m³ air (nominal) | [2] |

Skin and Eye Irritation/Corrosion

DEHPA is considered to be corrosive to the skin and to cause serious eye damage.

| Endpoint | Species | Result | Reference |

| Skin Corrosion/Irritation | Rabbit | Corrosive (Causes severe skin burns) | [1] |

| Serious Eye Damage/Irritation | Rabbit | Causes serious eye damage | [1] |

Repeated Dose Toxicity

A 28-day repeated-dose oral toxicity study was conducted on DEHPA in rats[3].

| Study Duration | Species | Route | NOAEL | Key Findings | Reference |

| 28 days | Rat (Fischer) | Oral (gavage) | Male: Not establishedFemale: 180 mg/kg bw/day | Alterations in hematology, serum clinical chemistry, and liver enzymatic activities at higher doses. Squamous epithelial hyperplasia and hyperkeratosis in the forestomach at middle and high doses. | [3] |

Genotoxicity and Carcinogenicity

Data on the genotoxicity and carcinogenicity of DEHPA are limited. One source suggests that alkyl esters of phosphoric acid are not likely to cause gene damage based on studies in mice[4]. However, another indicates a possible risk of irreversible effects (mutations)[4]. For the related compound tris(2-ethylhexyl) phosphate (TEHP), there was some evidence of an increase in hepatocellular carcinoma in female mice at high doses[5].

Reproductive and Developmental Toxicity

One safety data sheet suggests a possible risk of harm to the unborn child based on animal studies[4]. In a 28-day study, tubular degeneration and spermatid retention were observed in the testes of male rats exposed to the highest dose of the related compound TEHP[3].

Experimental Protocols

Repeated Dose 28-Day Oral Toxicity Study in Rodents (based on OECD Guideline 407)

The following provides a detailed methodology for the 28-day repeated-dose oral toxicity study of DEHPA in rats[3].

-

Test Animals: Adult male and female Fischer rats were used.

-

Administration: The test substance, DEHPA, was administered by daily gavage for 28 consecutive days.

-

Dose Groups:

-

Control group: received the vehicle (corn oil).

-

DEHPA groups: 20, 60, and 180 mg/kg body weight/day.

-

-

Observations:

-

Rat health and body weight gains were monitored throughout the study.

-

On day 21, urine and feces were collected overnight in metabolic cages.

-

After 28 days, animals were fasted overnight and then euthanized.

-

-

Analyses:

-

Hematology and Serum Clinical Chemistry: Blood was withdrawn from the abdominal aorta for analysis.

-

Organ Weights: Heart, liver, spleen, kidneys, adrenals, thymus, thyroid, testes, epididymis, prostate, seminal glands (males), and ovaries and uterus (females) were weighed.

-

Histopathology: A comprehensive histopathological examination was performed on a wide range of tissues.

-

Experimental workflow for the 28-day repeated-dose oral toxicity study.

General Protocols for Acute Toxicity and Irritation Studies

While specific protocols for DEHPA were not available, the following are based on standard OECD guidelines.

-

Acute Oral Toxicity (based on OECD 401/420): A single high dose of the substance is administered to fasted animals (typically rats) by oral gavage. The animals are observed for mortality and clinical signs of toxicity for up to 14 days.

-

Acute Dermal Toxicity (based on OECD 402): A single dose is applied to a shaved area of the skin of animals (typically rabbits or rats) for 24 hours. Observations for mortality and signs of toxicity are made for 14 days.

-

Skin Corrosion/Irritation (based on OECD 404): The test substance is applied to a small area of shaved skin on a single animal (typically a rabbit). The site is observed for signs of erythema and edema at specified intervals.

-

Eye Corrosion/Irritation (based on OECD 405): A small amount of the test substance is applied to one eye of an animal (typically a rabbit). The eye is examined for opacity, iritis, and conjunctivitis at set intervals.

Mechanisms of Toxicity and Signaling Pathways

The specific signaling pathways disrupted by dioctyl phosphate are not well-defined in the literature. However, studies on related organophosphate esters (OPEs) suggest potential mechanisms that may be applicable. It is important to note that the following are hypothesized pathways based on read-across from similar compounds and require specific investigation for dioctyl phosphate.

Induction of Oxidative Stress

A common mechanism of toxicity for many OPEs is the induction of oxidative stress[6][7]. This involves an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them.

Hypothesized oxidative stress pathway for dioctyl phosphate.

Disruption of Calcium Homeostasis

Some OPEs have been shown to disrupt intracellular calcium (Ca²⁺) signaling[8][9]. Dysregulation of Ca²⁺ levels can trigger a cascade of adverse cellular events.

Hypothesized disruption of calcium signaling by dioctyl phosphate.

Safety Profile and Hazard Classification

Based on available data, bis(2-ethylhexyl) phosphate is classified according to the Globally Harmonized System (GHS) as follows:

-

Acute Toxicity, Oral: Category 4 (Harmful if swallowed)[2]

-

Skin Corrosion/Irritation: Category 1C (Causes severe skin burns and eye damage)[2]

-

Serious Eye Damage/Eye Irritation: Category 1 (Causes serious eye damage)[2]

Conclusion and Future Directions

The available toxicological data for dioctyl phosphate, primarily for the DEHPA isomer, indicate low acute systemic toxicity but significant potential for local corrosive effects on the skin and eyes. The 28-day repeated-dose study suggests that at higher doses, systemic effects, particularly on the liver and hematological parameters, can occur.

There are notable data gaps, especially concerning the long-term toxicity, carcinogenicity, and detailed reproductive and developmental toxicity of DEHPA. Furthermore, the toxicological profile of the di-n-octyl phosphate isomer is largely unknown.

A critical area for future research is the elucidation of the specific molecular mechanisms and signaling pathways affected by dioctyl phosphates. While oxidative stress and disruption of calcium homeostasis are plausible mechanisms based on related compounds, dedicated studies are needed to confirm these and to identify specific molecular targets. Such research would provide a more robust basis for risk assessment and a deeper understanding of the potential health effects of this class of organophosphate esters.

References

- 1. researchgate.net [researchgate.net]

- 2. Exposure to organophosphate ester flame retardants and plasticizers during pregnancy: Thyroid endocrine disruption and mediation role of oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comparison of tris(2-ethylhexyl) phosphate and di(2-ethylhexyl) phosphoric acid toxicities in a rat 28-day oral exposure study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Flame retardants (EHC 218, 2000) [inchem.org]

- 5. gympiewoodworkers.org.au [gympiewoodworkers.org.au]

- 6. The role of oxidative stress in organophosphate and nerve agent toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Aryl-, halogenated- and alkyl- organophosphate esters induced oxidative stress, endoplasmic reticulum stress and NLRP3 inflammasome activation in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Systematic Review of Calcium Channels and Intracellular Calcium Signaling: Relevance to Pesticide Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. frontiersin.org [frontiersin.org]

The Environmental Fate and Biodegradation of Dioctyl Phosphate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Data on the environmental fate and biodegradation of dioctyl phosphate (B84403) (CAS No. 3115-39-7) is limited in publicly available scientific literature. Much of the available information pertains to the broader class of organophosphate esters (OPEs) or is confounded with the similarly named but structurally distinct dioctyl phthalate (B1215562) (a plasticizer). This guide synthesizes the available information for long-chain alkyl phosphate esters to provide a probable environmental profile for dioctyl phosphate, highlighting areas where data is inferred from related compounds.

Introduction

Dioctyl phosphate, an organophosphate ester, sees use in various industrial applications, including as a surfactant, plasticizer, lubricant, and flame retardant.[1] Its structure, featuring a polar phosphate head and two long hydrophobic octyl chains, governs its environmental behavior. Understanding the environmental fate and biodegradation of this compound is crucial for assessing its potential ecological impact. This guide provides a comprehensive overview of its expected behavior in the environment, drawing on data from related long-chain alkyl phosphate esters.

Physicochemical Properties and Environmental Distribution

The environmental distribution of dioctyl phosphate is largely dictated by its physicochemical properties. With two eight-carbon alkyl chains, it is expected to be a hydrophobic substance with low water solubility. This hydrophobicity suggests a tendency to partition from water into organic phases, such as soil organic matter and lipids in aquatic organisms.

Table 1: Physicochemical Properties of Dioctyl Phosphate and Related Organophosphate Esters

| Property | Dioctyl Phosphate (Predicted/General) | Diphenyl Octyl Phosphate (Experimental/Estimated) | General Long-Chain Alkyl Phosphate Esters | Reference |

| Molecular Formula | C16H35O4P | C20H27O4P | - | |

| Molecular Weight ( g/mol ) | 322.42 | 378.4 | - | |

| Water Solubility | Low | 0.14 mg/L | Generally low | [2] |

| Log Kow (Octanol-Water Partition Coefficient) | High (estimated) | 6.37 (estimated) | > 3.0 | [2][3] |

| Vapor Pressure | Low | 1.24 x 10-7 mm Hg at 25°C (estimated) | Generally low | [2] |

Environmental Fate

The environmental fate of dioctyl phosphate is governed by a combination of abiotic and biotic processes, including hydrolysis, photodegradation, sorption, and biodegradation.

Abiotic Degradation

Hydrolysis: Hydrolysis is a primary abiotic degradation pathway for organophosphate esters.[4] The ester bonds in dioctyl phosphate can be cleaved to yield phosphoric acid and octanol (B41247). The rate of hydrolysis is pH-dependent, with faster degradation typically observed under alkaline conditions.[2] While specific half-life data for dioctyl phosphate is scarce, other organophosphate esters can have hydrolysis half-lives ranging from days to years. For example, the hydrolysis half-life of di-n-octyl phthalate (a different compound) is estimated to be 107 years at pH 7, indicating high stability of the ester linkages in neutral conditions.[5] In contrast, some aryl phosphates show much faster hydrolysis, with a half-life of 23 days at pH 9.5 for triphenyl phosphate.[6]

Photodegradation: Direct photodegradation of dioctyl phosphate in the atmosphere is expected to be slow as it likely does not absorb light at wavelengths greater than 290 nm. However, indirect photodegradation through reactions with photochemically produced hydroxyl radicals (•OH) can be a more significant pathway.[2] For a related compound, diphenyl octyl phosphate, the estimated atmospheric half-life due to reaction with hydroxyl radicals is about 10 hours.[2] In aqueous environments, photodegradation of some organophosphate esters can be enhanced by the presence of sensitizers.

Biotic Degradation

Biodegradation is anticipated to be a significant removal mechanism for dioctyl phosphate in the environment. Microbial enzymes, particularly phosphatases and esterases, can hydrolyze the ester bonds.[4]

Biodegradability Assessment: Standardized tests, such as those outlined by the Organisation for Economic Co-operation and Development (OECD), are used to assess the biodegradability of chemicals.

-

Ready Biodegradability (OECD 301 series): These stringent tests assess the potential for rapid and complete biodegradation.[7][8][9][10][11] A substance is considered readily biodegradable if it meets specific criteria, such as >60% of theoretical CO2 production or >70% of dissolved organic carbon (DOC) removal within a 10-day window in a 28-day test. No specific OECD 301 data for dioctyl phosphate were found.

-

Inherent Biodegradability (OECD 302 series): These tests use a higher concentration of microorganisms and a longer exposure time to assess if a substance has the potential to biodegrade under favorable conditions.[12][13][14] A result of >20% degradation suggests inherent primary biodegradability, while >70% indicates inherent ultimate biodegradability.[12] No specific OECD 302 data for dioctyl phosphate were found.

While specific data is lacking for dioctyl phosphate, some organophosphate esters have been shown to be biodegradable.[4]

Biodegradation Pathway: The biodegradation of dioctyl phosphate is expected to proceed via the stepwise hydrolysis of the ester bonds, as illustrated in the generalized pathway below. This process would be initiated by microbial esterases, leading to the formation of mono-octyl phosphate and ultimately inorganic phosphate and octanol. The resulting octanol would likely be further degraded through oxidation to octanoic acid and subsequent beta-oxidation.

Caption: Generalized biodegradation pathway of dioctyl phosphate.

Mobility and Bioaccumulation

Mobility in Soil and Sediment: The mobility of dioctyl phosphate in soil and sediment is expected to be low due to its hydrophobic nature. It will likely adsorb to organic matter in these matrices. The soil organic carbon-water (B12546825) partitioning coefficient (Koc) is a key parameter for predicting mobility.[15][16][17][18] While an experimental Koc for dioctyl phosphate is not available, for the related diphenyl octyl phosphate, the estimated Koc is high (13,000 to 70,000), indicating it would be immobile in soil.[2]

Bioaccumulation: Bioaccumulation is the process by which a chemical is taken up by an organism from the environment through all routes of exposure. The bioconcentration factor (BCF) is a measure of a chemical's potential to accumulate in aquatic organisms from water.[3][19] Given its high estimated log Kow, dioctyl phosphate is expected to have a potential for bioaccumulation. However, many organophosphate esters can be rapidly metabolized by organisms, which may limit their actual bioaccumulation potential.[2] For diphenyl octyl phosphate, the estimated BCF is high (1,900 to 41,000), suggesting a significant potential for bioconcentration in aquatic organisms.[2]

Experimental Protocols

Workflow for Environmental Fate Assessment:

Caption: Experimental workflow for assessing the environmental fate of dioctyl phosphate.

Analytical Methods: The analysis of dioctyl phosphate in environmental samples would likely involve extraction followed by instrumental analysis.

-

Extraction: Solid-phase extraction (SPE) or liquid-liquid extraction could be used to isolate and concentrate dioctyl phosphate from water samples. For soil and sediment, solvent extraction would be employed.

-

Analysis: Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) are the most probable techniques for the quantification of dioctyl phosphate and its metabolites. For the determination of total phosphorus, colorimetric methods like the molybdenum blue method could be used after appropriate sample digestion.[20][21][22]

Conclusion

While specific data for dioctyl phosphate is limited, by analogy with other long-chain alkyl phosphate esters, it is expected to be a hydrophobic compound with low water solubility and mobility in soil. Hydrolysis and biodegradation are likely the main degradation pathways, although it may be persistent under certain environmental conditions. Its high lipophilicity suggests a potential for bioaccumulation, but this may be mitigated by metabolic processes in organisms. Further research is needed to definitively characterize the environmental fate and biodegradation of dioctyl phosphate to enable a comprehensive environmental risk assessment.

References

- 1. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 2. Diphenyl octyl phosphate | C20H27O4P | CID 8290 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Bioaccumulation in fish | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 4. POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for Phosphate Ester Flame Retardants - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. env.go.jp [env.go.jp]

- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 7. oecd.org [oecd.org]

- 8. catalog.labcorp.com [catalog.labcorp.com]

- 9. concawe.eu [concawe.eu]

- 10. oecd.org [oecd.org]

- 11. Ready biodegradability | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 12. OECD 302 Inherent Biodegradation Test | Aropha Resource Center [resources.aropha.com]

- 13. OECD 302: Inherent Biodegradability Tests | ibacon GmbH [ibacon.com]

- 14. Toward the future of OECD/ISO biodegradability testing-new approaches and developments - PMC [pmc.ncbi.nlm.nih.gov]

- 15. chemsafetypro.com [chemsafetypro.com]

- 16. Quantitative structure-activity relationships for predicting soil-sediment sorption coefficients for organic chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. log KOC - ECETOC [ecetoc.org]

- 18. Soil adsorption and clay mineralogy - ECETOC [ecetoc.org]

- 19. Predicting the Bioconcentration Factor in Fish from Molecular Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mse.engineering.ucdavis.edu [mse.engineering.ucdavis.edu]

- 21. archimer.ifremer.fr [archimer.ifremer.fr]

- 22. innspub.net [innspub.net]

physical properties and melting point of dioctyl phosphate

An In-depth Technical Guide on the Physical Properties and Melting Point of Dioctyl Phosphate (B84403)

This guide provides a comprehensive overview of the physical properties of dioctyl phosphate, with a specific focus on its melting point. It is intended for researchers, scientists, and professionals in drug development and material science who require detailed technical information on this compound.

Overview of Dioctyl Phosphate

Dioctyl phosphate (CAS No: 3115-39-7), also known as dioctyl hydrogen phosphate, is an organophosphorus compound with the molecular formula C₁₆H₃₅O₄P.[1][2] It consists of a central phosphate group bonded to two octyl chains.[1] This compound is typically a colorless to yellowish or amber liquid at temperatures above its melting point.[1] It has limited solubility in water but is soluble in organic solvents like ethanol.[1][3] Dioctyl phosphate finds applications as a plasticizer, surfactant, and as a solvent or extraction medium in various industrial and research settings.[1][3]

Physical Properties

The key physical and chemical properties of dioctyl phosphate are summarized in the table below. These values are essential for understanding the compound's behavior in various experimental and industrial applications.

| Property | Value | Source(s) |

| CAS Number | 3115-39-7 | [1][2] |

| Molecular Formula | C₁₆H₃₅O₄P | [1][2] |

| Molecular Weight | 322.42 g/mol | [1] |

| Melting Point | 29-30 °C | [2][4] |

| Boiling Point | 402 °C at 760 mmHg | [2][5] |

| Density | 0.96 - 0.985 g/cm³ | [1][2] |

| Appearance | Colorless to amber liquid | [1] |

| Solubility in Water | 0.21 g/100 mL at 20 °C | [1] |

| Flash Point | 196.9 °C | [2][5] |

| LogP | 2.67 - 5.84 | [1][2] |

Melting Point Determination: Experimental Protocol

The melting point of an organic compound is a critical physical property used for identification and purity assessment.[6][7] A pure crystalline solid typically exhibits a sharp melting point range of 0.5-1.0°C.[7] The following is a standard methodology for determining the melting point of a solid organic compound like dioctyl phosphate (when in its solid state below 29°C) using a capillary tube and a melting point apparatus.

Materials:

-

Dioctyl Phosphate sample

-

Melting point apparatus or Thiele tube setup with heating oil

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Spatula

-

Mortar and pestle (if sample is not a fine powder)

Procedure:

-

Sample Preparation:

-

Place a small amount of the dioctyl phosphate on a clean, dry surface. If the sample consists of large crystals, gently crush it into a fine powder using a mortar and pestle.[8]

-

-

Capillary Tube Packing:

-

Apparatus Setup:

-

Melting Point Measurement:

-

Turn on the heating apparatus. For an unknown compound, it is advisable to first perform a rapid heating (e.g., 10°C/min) to determine an approximate melting range.[7][9]

-

Allow the apparatus to cool below the approximate melting temperature.

-

Begin a second, more precise measurement with a fresh sample. Heat the apparatus slowly, at a rate of about 1-2°C per minute, as the temperature approaches the expected melting point.[7][9]

-

Carefully observe the sample through the viewing lens.

-

-

Data Recording:

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the protocol for determining the melting point of an organic solid.

References

- 1. Buy Dioctyl phosphate | 3115-39-7 [smolecule.com]

- 2. Page loading... [wap.guidechem.com]

- 3. nbinno.com [nbinno.com]

- 4. dioctyl hydrogen phosphate | 3115-39-7 [chemicalbook.com]

- 5. sodium dioctyl phosphate | 1560-42-5 [chemnet.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. chem.ucalgary.ca [chem.ucalgary.ca]

- 8. byjus.com [byjus.com]

- 9. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

Stability of Dioctyl Phosphate Under Diverse pH and Temperature Regimes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability of dioctyl phosphate (B84403) under various pH and temperature conditions. Due to the limited availability of public data specifically for dioctyl phosphate, this guide leverages data from its close structural analog, tris(2-ethylhexyl) phosphate (TEHP), to infer its stability profile. The document details the hydrolytic and thermal degradation pathways, presents available stability data in structured tables, outlines detailed experimental protocols for stability testing based on international guidelines, and provides visualizations of degradation pathways and experimental workflows. This guide is intended to be a valuable resource for researchers, scientists, and drug development professionals working with dioctyl phosphate and related long-chain alkyl phosphate esters, aiding in formulation development, stability study design, and risk assessment.

Introduction

Dioctyl phosphate, an organophosphate ester, finds application in various industrial and pharmaceutical contexts. Its chemical stability is a critical parameter influencing its suitability for specific applications, shelf-life, and potential environmental fate. The degradation of dioctyl phosphate can be primarily attributed to two main processes: hydrolysis and thermal decomposition. The rate and extent of these degradation processes are significantly influenced by environmental factors, most notably pH and temperature.

This guide synthesizes the available scientific information to provide a detailed understanding of the stability of dioctyl phosphate. It is important to note that while general principles of organophosphate stability are well-established, specific kinetic data for dioctyl phosphate is scarce in publicly accessible literature. Therefore, where specific data is unavailable, information on the closely related compound, tris(2-ethylhexyl) phosphate (TEHP), is used as a proxy to provide insights into the expected behavior of dioctyl phosphate.

Hydrolytic Stability of Dioctyl Phosphate

Hydrolysis is a primary degradation pathway for phosphate esters, involving the cleavage of the P-O-C ester linkage. The rate of hydrolysis is highly dependent on the pH of the aqueous environment and the ambient temperature. Generally, the hydrolysis of organophosphate esters can proceed through neutral, acid-catalyzed, and base-catalyzed mechanisms.

For long-chain trialkyl phosphates like dioctyl phosphate and its analog TEHP, the steric hindrance of the bulky alkyl groups significantly slows the rate of hydrolysis compared to smaller alkyl or aryl phosphates.

Data Presentation: Hydrolytic Stability of Tris(2-ethylhexyl) phosphate (TEHP) as an Analog for Dioctyl Phosphate

The following table summarizes the qualitative hydrolytic stability of TEHP at various pH levels. This data provides an indication of the expected stability of dioctyl phosphate under similar conditions.

| pH | Temperature (°C) | Observation Period (days) | Stability Assessment | Degradation Products |

| 7 | 20 | 35 | Stable (no significant degradation) | Not applicable |

| 9 | 20 | 35 | Stable (no significant degradation) | Not applicable |

| 11 | 20 | 35 | Stable (no significant degradation) | Not applicable |

| 13 | 20 | 35 | Degraded | Di(2-ethylhexyl) phosphate |

Note: The stability of TEHP at acidic pH was not explicitly detailed in the reviewed literature, but organophosphate esters are generally susceptible to acid-catalyzed hydrolysis.

Thermal Stability of Dioctyl Phosphate

The thermal stability of dioctyl phosphate is a critical factor in manufacturing, processing, and storage at elevated temperatures. Thermal decomposition of trialkyl phosphates typically proceeds via an elimination reaction, leading to the formation of an alkene and a dialkyl phosphoric acid.

Data Presentation: Thermal Decomposition Data for Trialkyl Phosphates

The following table presents thermal decomposition data for representative trialkyl phosphates, including TEHP, which serves as a structural analog for dioctyl phosphate. These values were obtained using Thermogravimetric Analysis (TGA).[1]

| Phosphate Ester | Type | Onset Temperature (Tonset) (°C) | Peak Decomposition Temperature (°C) |

| Tributyl Phosphate (TBP) | Trialkyl | 283 | 197 |

| Tris(2-ethylhexyl) Phosphate (TEHP) | Trialkyl | 281 | 231 |

| Tris(2-butoxyethyl) Phosphate (TBEP) | Trialkyl | 276 | 181 |

Note: The onset temperature (Tonset) indicates the temperature at which significant decomposition begins.

Experimental Protocols

The following sections detail standardized experimental protocols for assessing the hydrolytic and thermal stability of chemical compounds like dioctyl phosphate.

Hydrolysis Stability Testing (Adapted from OECD Guideline 111)

This protocol is designed to determine the rate of hydrolysis of a chemical as a function of pH.

Objective: To determine the hydrolysis rate of dioctyl phosphate at different pH values (e.g., 4, 7, and 9) and temperatures.

Materials:

-

Dioctyl phosphate (analytical standard)

-

Sterile, buffered aqueous solutions at pH 4, 7, and 9

-

Acetonitrile or other suitable co-solvent

-

Temperature-controlled incubator or water bath

-

HPLC-UV/MS or GC-MS system for analysis

-

Sterile glassware

Procedure:

-

Preliminary Test:

-